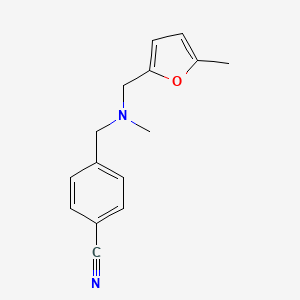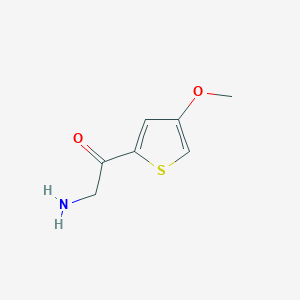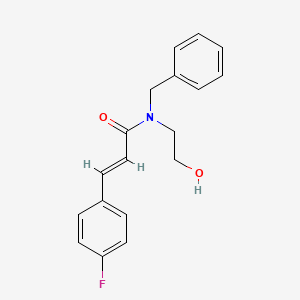
n1-(1,2,3,4-Tetrahydroacridin-9-yl)propane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(1,2,3,4-Tetrahydroacridin-9-yl)propane-1,3-diamine is an organic compound with the molecular formula C16H21N3. This compound is known for its potential applications in medicinal chemistry, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease. It is a derivative of tacrine, a well-known cholinesterase inhibitor.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,2,3,4-Tetrahydroacridin-9-yl)propane-1,3-diamine typically involves the reaction of 9-chlorotacrine with propane-1,3-diamine in the presence of sodium iodide. The reaction proceeds as follows :
Starting Materials: 9-chlorotacrine and propane-1,3-diamine.
Reaction Conditions: The reaction is carried out in the presence of sodium iodide.
Procedure: 9-chlorotacrine is treated with propane-1,3-diamine to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of starting materials, and implementing efficient purification techniques to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
N1-(1,2,3,4-Tetrahydroacridin-9-yl)propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
N1-(1,2,3,4-Tetrahydroacridin-9-yl)propane-1,3-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with enzymes.
Industry: The compound can be used in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of N1-(1,2,3,4-Tetrahydroacridin-9-yl)propane-1,3-diamine involves its interaction with cholinesterase enzymes. The compound inhibits the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to an increase in the levels of acetylcholine in the brain. This helps improve cognitive function in patients with Alzheimer’s disease . The molecular targets include the active sites of AChE and BChE, where the compound binds and prevents the breakdown of acetylcholine.
Comparación Con Compuestos Similares
Similar Compounds
Tacrine: A well-known cholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Donepezil: Another cholinesterase inhibitor with a similar mechanism of action.
Rivastigmine: A cholinesterase inhibitor used for the treatment of mild to moderate dementia.
Uniqueness
N1-(1,2,3,4-Tetrahydroacridin-9-yl)propane-1,3-diamine is unique due to its specific structure, which allows it to interact effectively with cholinesterase enzymes. Its tetrahydroacridine moiety provides a distinct advantage in terms of binding affinity and selectivity compared to other cholinesterase inhibitors.
Propiedades
Fórmula molecular |
C16H21N3 |
|---|---|
Peso molecular |
255.36 g/mol |
Nombre IUPAC |
N'-(1,2,3,4-tetrahydroacridin-9-yl)propane-1,3-diamine |
InChI |
InChI=1S/C16H21N3/c17-10-5-11-18-16-12-6-1-3-8-14(12)19-15-9-4-2-7-13(15)16/h1,3,6,8H,2,4-5,7,9-11,17H2,(H,18,19) |
Clave InChI |
LUDRRADCGGTCHH-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![8-(2H-chromen-3-yl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B14908296.png)

![3-((6-Chloropyridin-3-yl)methyl)thieno[3,2-d]pyrimidin-4(3h)-one](/img/structure/B14908307.png)




![5-Bromo-6-fluoro-2-methylthiazolo[4,5-b]pyridine](/img/structure/B14908337.png)

